Home > Products > Screening Compounds P122531 > Efonidipine hydrochloride
Efonidipine hydrochloride - 111011-53-1

Efonidipine hydrochloride

Catalog Number: EVT-253086
CAS Number: 111011-53-1
Molecular Formula: C34H39ClN3O7P
Molecular Weight: 668.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efonidipine Hcl (NZ-105) is a dual T-type and L-type calcium channel blocker (CCB).IC50 value:Target: calcium channel blockerin vitro: Efonidipine and nifedipine, but not other examined CCBs, also increased the N(6), 2/'-O-dibutyryladenosine 3/',5/'-cyclic monophosphate (dbcAMP)-induced StAR mRNA, which reflects the action of adrenocorticotropic hormone, and efonidipine and R(-)-efonidipine enhanced the dbcAMP-induced DHEA-S production in NCI-H295R adrenocortical carcinoma cells [1]. I(Ca(T)) was blocked mainly by a tonic manner by nifedipine, by a use-dependent manner by mibefradil, and by a combination of both manners by efonidipine. IC50s of these Ca2+ channel antagonists to I(Ca(T)) and L-type Ca2+ channel current (I(Ca(L))) were 1.2 micromol/l and 0.14 nmol/l for nifedipine; 0.87 and 1.4 micromol/l for mibefradil, and 0.35 micromol/l and 1.8 nmol/l for efonidipine, respectively [4].in vivo: Twenty hypertensive patients on chronic hemodialysis were given efonidipine 20-60 mg twice daily and amlodipine 2.5-7.5 mg once daily for 12 weeks each in a random crossover manner. The average blood pressure was comparable between the efonidipine and amlodipine periods (151 + or - 15/77 + or - 8 versus 153 + or - 15/76 + or - 8 mmHg). The pulse rate did not change significantly during the administration periods [2]. In the UM-X7.1 group, EFO treatment significantly attenuated the decrease of LVEF without affecting blood pressure compared with the vehicle group. EFO treatment decreased heart rate (by approximately 10%) in both groups [3].
Source and Classification

Efonidipine hydrochloride is derived from the compound efonidipine, which is synthesized through various chemical processes. It is classified under the category of calcium channel blockers and is particularly noted for its ability to lower blood pressure by dilating blood vessels. This compound is recognized as a Biopharmaceutical Classification System (BCS) type II drug due to its low solubility and high permeability characteristics .

Synthesis Analysis

The synthesis of efonidipine hydrochloride involves several steps that can vary based on the specific method employed. One improved synthesis process includes:

  1. Preparation of N-benzylaniline:
    • Aniline (37.23 g), sodium bicarbonate (10.10 g), and distilled water (100 mL) are added to a three-necked flask.
    • The mixture is heated to 90-95 °C while benzyl chloride (12.65 g) is slowly dripped in.
    • The reaction is monitored using thin-layer chromatography until completion (approximately 2 hours), followed by cooling and extraction processes .
  2. Formation of Bromopropylium:
    • Acetone (31.6 g), glacial acetic acid (40.02 g), and distilled water (100 mL) are mixed and heated to 50 °C.
    • Bromine (88.34 g) is added dropwise, maintaining a colorless solution.
    • The reaction mixture undergoes cooling, pH adjustment, separation, and distillation to yield bromopropylium .

This method emphasizes the need for careful control of temperature and pH to maximize yield and minimize by-products.

Molecular Structure Analysis

Efonidipine hydrochloride has a complex molecular structure characterized by various functional groups that contribute to its pharmacological activity. The molecular formula is C34H38ClN3O7PC_{34}H_{38}ClN_{3}O_{7}P, indicating the presence of chlorine, nitrogen, oxygen, and phosphorus atoms within its structure.

Structural Characteristics

  • Molecular Weight: Approximately 632 g/mol.
  • Functional Groups: Includes quaternary ammonium groups contributing to its solubility and biological activity.
  • Crystal Structure: The crystal structure has been analyzed using techniques such as X-ray crystallography, revealing insights into the arrangement of molecules in solid form .
Chemical Reactions Analysis

Efonidipine hydrochloride undergoes various chemical reactions that can affect its stability and efficacy:

  1. Degradation Reactions:
    • Efonidipine hydrochloride exhibits stability under acidic conditions but shows significant degradation when exposed to basic conditions (e.g., 0.5 M sodium hydroxide) leading to the formation of multiple degradation products .
  2. Thermal Decomposition:
    • Studies indicate that heating efonidipine hydrochloride results in the generation of volatile components such as ethanol and benzyl chloride at elevated temperatures (above 132 °C) .
  3. Forced Degradation Studies:
    • These studies help assess the robustness of efonidipine hydrochloride against various stress conditions including thermal, photolytic, and oxidative environments .
Mechanism of Action

Efonidipine hydrochloride primarily acts by inhibiting calcium influx through L-type and T-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation: Relaxation of blood vessels reduces peripheral resistance, thereby lowering blood pressure.
  • Cardiac Effects: It may also influence cardiac contractility and conduction due to its effects on calcium dynamics within cardiac myocytes.

The dual action on both types of calcium channels allows for effective management of hypertension with potentially fewer side effects compared to other calcium channel blockers .

Physical and Chemical Properties Analysis

Efonidipine hydrochloride possesses distinct physical and chemical properties:

  • Solubility: Poorly soluble in water; solubility can be enhanced through formulation strategies such as solid dispersions using polymers like Eudragit EPO .
  • Stability: Exhibits stability under acidic conditions but degrades in alkaline solutions or upon prolonged heating.
  • Melting Point: Thermal analysis suggests decomposition begins at approximately 132 °C.

These properties are critical for determining appropriate formulation strategies for effective delivery .

Applications

Efonidipine hydrochloride is primarily used in clinical settings for:

  • Hypertension Management: Effective in treating primary hypertension as well as hypertension associated with type II diabetes mellitus.
  • Research Applications: Investigated for potential benefits in other cardiovascular conditions due to its unique mechanism of action.

Additionally, ongoing research focuses on improving its bioavailability through novel formulation techniques such as solid dispersions and nanoparticle delivery systems .

Properties

CAS Number

111011-53-1

Product Name

Efonidipine hydrochloride

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride

Molecular Formula

C34H39ClN3O7P

Molecular Weight

668.1 g/mol

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride
efonidipine
enfonidipine hydrochloride
NZ 105
NZ-105

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.